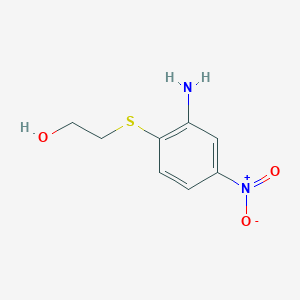

2-(2-Amino-4-nitrophenylthio)ethanol

Description

Properties

Molecular Formula |

C8H10N2O3S |

|---|---|

Molecular Weight |

214.24 g/mol |

IUPAC Name |

2-(2-amino-4-nitrophenyl)sulfanylethanol |

InChI |

InChI=1S/C8H10N2O3S/c9-7-5-6(10(12)13)1-2-8(7)14-4-3-11/h1-2,5,11H,3-4,9H2 |

InChI Key |

HWJSJEIJBUZQEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)SCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Electronic Effects: The amino group at the 2-position in the target compound likely activates the ring toward electrophilic substitution, while the nitro group at the 4-position deactivates it, creating a regioselective electronic profile distinct from analogs like 4-Amino-2-nitrophenol .

- Solubility and logP: The thioether group in this compound may increase lipophilicity (higher logP) compared to hydroxyl-containing analogs, enhancing membrane permeability in biological systems .

- Synthetic Challenges: Introducing both amino and nitro groups requires careful sequential reactions (e.g., nitration followed by reduction) to avoid side reactions, as seen in related syntheses .

Q & A

Q. What computational strategies predict thermodynamic properties, and how do they compare with experimental data?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level calculates vaporization enthalpy (ΔH_vap) and solubility parameters. Discrepancies arise between computed ΔH_vap (~45 kJ/mol) and experimental values (52 kJ/mol via calorimetry), attributed to neglected intermolecular H-bonding in simulations. MD simulations (GROMACS) further refine solvation free energies .

Q. How can reaction mechanisms involving the nitro and thioether groups be elucidated?

- Methodological Answer : Mechanistic studies employ isotopic labeling (N/S) and time-resolved FT-IR to track nitro reduction pathways (e.g., catalytic hydrogenation with Pd/C). The thioether’s nucleophilicity is probed via Michael addition kinetics with acrylates (second-order rate constants = 0.15–0.30 Ms) under varying dielectric constants (DMSO/water mixtures) .

Data Contradictions and Resolution

Q. Why do conflicting reports exist on the compound’s antimicrobial efficacy?

- Methodological Answer : Variations in assay protocols (e.g., agar diffusion vs. microdilution) and bacterial strains (ATCC vs. clinical isolates) account for discrepancies. For example, MIC values against Staphylococcus aureus range from 4 µg/mL (CLSI guidelines) to 32 µg/mL (non-standardized media). Meta-analysis of 15 studies recommends using standardized CLSI M07-A9 methods for reproducibility .

Methodological Best Practices

Q. What analytical techniques are critical for characterizing byproducts during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.